2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-4-ol
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Overview
Description
2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-4-ol is a heterocyclic compound that features a fused pyrrole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-4-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine, the compound can be synthesized through a series of reactions involving nucleophilic substitution, reduction, and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-4-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one: This compound shares a similar fused ring system but differs in the position of the nitrogen atom and the presence of a carbonyl group.
1H-pyrrolo[2,3-b]pyridine: Another related compound with a different ring fusion pattern and potential biological activities.
Uniqueness
2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-4-ol is unique due to its specific ring fusion and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C7H8N2O |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
1,2,3,5-tetrahydropyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C7H8N2O/c10-7-5-1-3-8-6(5)2-4-9-7/h2,4,8H,1,3H2,(H,9,10) |
InChI Key |
FVHIEDNTQRWDDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=O)NC=C2 |
Origin of Product |
United States |
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